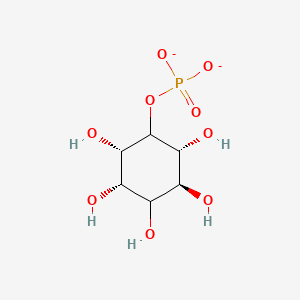

D-myo-Inositol 4-monophosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m0/s1 |

InChI Key |

INAPMGSXUVUWAF-GFWFORPUSA-L |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of D-myo-Inositol 4-monophosphate in Gq-Coupled GPCR Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate (IP1) is a key downstream metabolite in the Gq-coupled G protein-coupled receptor (GPCR) signaling cascade. While inositol (B14025) 1,4,5-trisphosphate (IP3) is the primary second messenger that mobilizes intracellular calcium, its transient nature makes it a challenging analyte for high-throughput screening and pharmacological studies. In contrast, IP1 is a stable, accumulating product of the pathway, positioning it as a robust and reliable biomarker for the activation of Gq-coupled GPCRs. This technical guide provides a comprehensive overview of the function of IP1 in cell signaling, methodologies for its detection, and its significance in drug discovery and development.

The Gq-Coupled GPCR Signaling Pathway and the Genesis of IP1

The activation of a Gq-coupled GPCR by an agonist initiates a cascade of intracellular events. This pathway is central to numerous physiological processes, and its dysregulation is implicated in a wide range of diseases.

The signaling cascade leading to the formation of this compound is as follows:

-

Receptor Activation: An agonist binds to and activates a Gq-coupled GPCR.

-

G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C-β (PLCβ).

-

PIP2 Hydrolysis: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

-

IP3 Metabolism: IP3 is rapidly metabolized by a series of inositol polyphosphate phosphatases.

-

IP3 to IP2: Inositol polyphosphate 5-phosphatase (INPP5) dephosphorylates IP3 at the 5' position to yield inositol 1,4-bisphosphate (IP2).

-

IP2 to IP1: Inositol polyphosphate 1-phosphatase (INPP1) then dephosphorylates IP2 at the 1' position to produce this compound (IP1).

-

-

IP1 to Inositol: Finally, inositol monophosphatase (IMPA1) dephosphorylates IP1 to myo-inositol, which can then be recycled back into the synthesis of phosphoinositides.

The accumulation of IP1 is often enhanced experimentally by the use of lithium chloride (LiCl), which is a non-competitive inhibitor of inositol monophosphatase.[1][2][3][4][5] This inhibition leads to a more robust and easily detectable signal.

Quantitative Data in IP1 Signaling

The following tables summarize key quantitative data related to the enzymes and molecules involved in the this compound signaling pathway.

Table 1: Kinetic Parameters of Key Inositol Phosphate (B84403) Phosphatases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitors | Ki (mM) for LiCl | Reference(s) |

| Inositol Polyphosphate 5-Phosphatase | Inositol 1,4,5-trisphosphate | 10 - 50 | 500 - 1000 | 2,3-BPG, Heparin | N/A | [6] |

| Inositol Polyphosphate 1-Phosphatase | Inositol 1,4-bisphosphate | 2 - 10 | 1000 - 5000 | Ca2+, Gd3+ | ~0.3 | [7] |

| Inositol Monophosphatase (IMPA1) | This compound | 10 - 100 | 100 - 500 | Li+, Ca2+, Mn2+ | 0.1 - 1.0 | [1][8][9][10] |

Table 2: Typical Intracellular IP1 Concentrations

| Cell Type | Condition | IP1 Concentration (nM) | Fold Increase (Stimulated/Basal) | Reference(s) |

| HEK293 | Basal | 5 - 20 | N/A | [11] |

| HEK293 | Stimulated (agonist) | 100 - 500 | 10 - 25 | [11] |

| CHO-K1 | Basal | 10 - 30 | N/A | [12] |

| CHO-K1 | Stimulated (agonist) | 150 - 600 | 10 - 20 | [12] |

| Primary Neurons | Basal | 2 - 15 | N/A | |

| Primary Neurons | Stimulated (neurotransmitter) | 50 - 200 | 10 - 15 |

Experimental Protocols for IP1 Measurement

Several methods are available for the quantification of this compound. The choice of method depends on the required throughput, sensitivity, and available instrumentation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay (IP-One Assay)

The IP-One assay is a widely used, high-throughput method for measuring IP1 accumulation. It is a competitive immunoassay based on Förster Resonance Energy Transfer (FRET).[12][13][14][15]

Principle: IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to an anti-IP1 antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular IP1 displaces the d2-labeled IP1, leading to a decrease in the FRET signal, which is inversely proportional to the amount of IP1 in the sample.

Detailed Methodology for IP-One HTRF Assay: [6][16][17][18]

-

Cell Plating: Seed cells in a suitable assay plate (e.g., 96- or 384-well white plate) and culture overnight to allow for cell adherence.

-

Preparation of Reagents:

-

Prepare a stimulation buffer containing the desired concentration of agonist and lithium chloride (typically 10-50 mM).

-

Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the provided lysis buffer.

-

-

Cell Stimulation:

-

Remove the culture medium from the wells.

-

Add the stimulation buffer to the cells.

-

Incubate for the desired time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents to the wells.

-

Incubate for 60 minutes at room temperature to allow for cell lysis and immunoassay equilibration.

-

-

Signal Detection:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals for each well.

-

Generate a standard curve using known concentrations of IP1.

-

Determine the concentration of IP1 in the experimental samples by interpolating from the standard curve.

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

For more detailed and quantitative analysis, particularly when studying the broader inositol phosphate profile, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique.[7][9][19][20][21][22]

Principle: This method separates different inositol phosphate isomers based on their physicochemical properties using an HPLC column. The eluting compounds are then ionized and detected by a mass spectrometer, which provides highly sensitive and specific quantification.

Detailed Methodology for HPLC-MS/MS Analysis:

-

Sample Preparation:

-

Cell Lysis: Lyse cells using a suitable method (e.g., sonication in an acidic buffer).

-

Extraction: Extract the inositol phosphates from the cell lysate, often using a solid-phase extraction (SPE) method to remove interfering substances.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IP1) to the sample for accurate quantification.

-

-

HPLC Separation:

-

Column: Utilize an appropriate HPLC column for anion exchange or hydrophilic interaction liquid chromatography (HILIC). A common choice is a column with an amide-based stationary phase.[22]

-

Mobile Phase: Employ a gradient of solvents, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[20]

-

-

Mass Spectrometry Detection:

-

Ionization: Use an electrospray ionization (ESI) source in negative ion mode.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This involves selecting the precursor ion for IP1 (m/z 259) and monitoring for specific product ions (e.g., m/z 79, 97).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Generate a standard curve using known concentrations of IP1.

-

Calculate the concentration of IP1 in the samples based on the ratio of the analyte peak area to the internal standard peak area and the standard curve.

-

Conclusion

This compound is a critical and reliable indicator of Gq-coupled GPCR activation. Its stability and accumulation in response to agonist stimulation make it an ideal analyte for both basic research and high-throughput drug screening. The methodologies detailed in this guide, from the accessible HTRF-based IP-One assay to the highly quantitative HPLC-MS/MS approach, provide researchers with a robust toolkit to investigate the intricacies of Gq signaling and to identify and characterize novel therapeutic agents targeting this important class of receptors.

References

- 1. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Multiple inositol polyphosphate phosphatase: a hidden phytate digester with bioactive function potential in animal husbandry: review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic studies with myo-inositol monophosphatase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic characterization of enzyme forms involved in metal ion activation and inhibition of myo-inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

D-myo-Inositol 4-monophosphate: A Core Biochemical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (also referred to as inositol (B14025) 4-monophosphate or IP1) is a pivotal intermediate in the complex network of inositol phosphate (B84403) metabolism. While often overshadowed by its more extensively studied polyphosphorylated relatives like inositol 1,4,5-trisphosphate (IP3), IP1 plays a crucial role in the regeneration of myo-inositol and the overall maintenance of cellular signaling cascades. This technical guide provides a comprehensive overview of the biochemical significance of this compound, detailing its position in signaling pathways, the enzymes governing its metabolism, and established experimental protocols for its investigation. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Inositol phosphates are a diverse group of signaling molecules that regulate a myriad of cellular processes, from cell growth and differentiation to apoptosis and neurotransmission.[1][2] These molecules are all derived from myo-inositol, a six-carbon cyclitol. The phosphorylation of myo-inositol at various positions on its cyclohexane (B81311) ring gives rise to a complex array of inositol phosphates, each with specific cellular functions.[2] this compound is a key product in the catabolism of higher-order inositol polyphosphates and serves as a direct precursor for the regeneration of free myo-inositol, a critical step for the resynthesis of phosphoinositides.[3][4] Its metabolism is of significant interest, particularly in the context of neuropsychopharmacology, as the enzyme responsible for its dephosphorylation, inositol monophosphatase (IMPase), is a primary target for lithium, a widely used mood-stabilizing drug.[4][5][6]

Biochemical Role and Signaling Pathways

This compound is primarily generated through the sequential dephosphorylation of inositol 1,4-bisphosphate (IP2), which itself is a product of inositol 1,4,5-trisphosphate (IP3) metabolism.[7][8] The enzyme responsible for the conversion of IP2 to IP1 is inositol polyphosphate 1-phosphatase.[3][7]

The principal role of this compound is to serve as a substrate for inositol monophosphatase (IMPase), which catalyzes its dephosphorylation to yield myo-inositol.[3][9] This reaction is essential for completing the recycling of inositol from the phosphoinositide signaling cascade, ensuring a continuous supply of myo-inositol for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[4]

Below is a diagram illustrating the central position of this compound in the inositol phosphate signaling pathway.

Enzymes of this compound Metabolism

The metabolism of this compound is primarily governed by two key enzymes: inositol polyphosphate 1-phosphatase and inositol monophosphatase.

Inositol Polyphosphate 1-Phosphatase

This enzyme catalyzes the conversion of inositol 1,4-bisphosphate to this compound.[7] It exhibits specificity for the 1-position phosphate of its substrates.[7]

Inositol Monophosphatase (IMPase)

IMPase is a crucial enzyme that dephosphorylates inositol monophosphates to produce myo-inositol.[9] It is a Mg²⁺-dependent enzyme and can act on both D-myo-inositol 1-phosphate and D-myo-inositol 4-phosphate.[10][11] The activity of IMPase is competitively inhibited by lithium, which is the basis for the "inositol depletion" hypothesis of lithium's therapeutic action in bipolar disorder.[4][6]

Table 1: Kinetic Parameters of Inositol Monophosphatase (IMPase)

| Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg protein) | Reference |

| D-myo-inositol 1-phosphate | Bovine Brain | 42 | - | [9] |

| L-myo-inositol 1-phosphate | Bovine Brain | 62 | - | [9] |

| Inositol-1-phosphate | Methanococcus jannaschii | 91 ± 16 | 9.3 ± 0.45 | [11] |

Note: Vmax values are highly dependent on the purity of the enzyme preparation and assay conditions.

Experimental Protocols

The study of this compound and its related metabolic pathways requires robust and sensitive analytical methods. Below are detailed protocols for key experiments.

Quantification of Inositol Phosphates by HPLC

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of inositol phosphates.

4.1.1 Sample Preparation (from Cells)

-

Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable acidic solution (e.g., 0.5 M trichloroacetic acid).

-

Extraction: Centrifuge the lysate to pellet the precipitated protein. The supernatant contains the soluble inositol phosphates.

-

Neutralization: Neutralize the supernatant with a suitable buffer (e.g., Tris/EDTA).

-

Desalting: If necessary, desalt the sample using a solid-phase extraction column.

4.1.2 HPLC Separation

A common method involves anion-exchange chromatography.

-

Column: A strong anion-exchange (SAX) column (e.g., Partisphere SAX).

-

Mobile Phase: A gradient of ammonium (B1175870) phosphate or ammonium formate (B1220265) buffer at a specific pH.

-

Detection:

-

Radiolabeling: Pre-labeling cells with [³H]-myo-inositol allows for detection by an in-line scintillation counter.[12]

-

Post-column Derivatization: For non-radioactive detection, a post-column reaction with a reagent that produces a fluorescent or colored product can be used.

-

Mass Spectrometry (LC-MS/MS): Coupling HPLC to a mass spectrometer provides high sensitivity and specificity.[13][14][15]

-

Inositol Monophosphatase (IMPase) Activity Assay

The activity of IMPase is typically measured by quantifying the amount of inorganic phosphate (Pi) released from its substrate, this compound.

4.2.1 Reaction Mixture

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

MgCl₂ (e.g., 2 mM)

-

This compound (substrate, e.g., 1 mM)

-

Enzyme preparation (cell lysate or purified enzyme)

4.2.2 Procedure

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).

-

Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay.[16] A standard curve using known concentrations of phosphate should be prepared to quantify the results.

Table 2: Comparison of Analytical Methods for Inositol Phosphates

| Method | Principle | Advantages | Disadvantages | Reference |

| HPLC with Radiolabeling | Separation by chromatography, detection of radioactivity. | High sensitivity, good for metabolic labeling studies. | Requires handling of radioactive materials, provides relative quantification. | |

| HPLC with Mass Spectrometry (LC-MS/MS) | Separation by chromatography, detection by mass. | High sensitivity and specificity, allows for absolute quantification. | Requires expensive equipment, potential for ion suppression. | [13][14][15] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives, detection by mass. | High sensitivity, can measure total inositol from dephosphorylated samples. | Requires derivatization, which can be laborious. | [17][18] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection. | High throughput, does not require chromatography. | Specificity can be a concern, may not distinguish between isomers. | [12] |

| Enzymatic Assays | Measurement of product formation by a specific enzyme. | Specific for a particular enzymatic reaction. | Indirect measurement, requires purified enzymes. | [19] |

This compound in Drug Development

The central role of IMPase in the inositol phosphate pathway and its inhibition by lithium make it an attractive target for the development of new therapeutics for bipolar disorder and other neurological conditions.[5][6] Understanding the kinetics of this compound binding and turnover by IMPase is crucial for the design of novel inhibitors. High-throughput screening assays are often employed to identify new compounds that modulate IMPase activity.

Conclusion

This compound is a fundamentally important, yet often underappreciated, component of the inositol phosphate signaling network. Its role as the direct precursor to myo-inositol places it at a critical juncture for the maintenance of phosphoinositide-mediated signaling. A thorough understanding of its metabolism and the enzymes that control its cellular levels is essential for researchers in cell signaling and for professionals engaged in the development of novel therapeutics targeting this pathway. The experimental protocols and comparative data presented in this guide offer a solid foundation for the further investigation of this key biochemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? | MDPI [mdpi.com]

- 3. Human Metabolome Database: Showing metabocard for D-myo-Inositol 4-phosphate (HMDB0001313) [hmdb.ca]

- 4. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution structure of myo-inositol monophosphatase, the putative target of lithium therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The metabolism of D-myo-inositol 1,4,5-trisphosphate and D-myo-inositol 1,3,4,5-tetrakisphosphate by porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. Cloning and Expression of the Inositol Monophosphatase Gene from Methanococcus jannaschii and Characterization of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Characterization of the inositol monophosphatase gene family in Arabidopsis [frontiersin.org]

- 17. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bovine inositol monophosphatase: development of a continuous fluorescence assay of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Second Messenger: An In-depth Technical Guide to the Discovery and History of Inositol Phosphate Research

For Researchers, Scientists, and Drug Development Professionals

The journey of understanding inositol (B14025) phosphate (B84403) signaling is a compelling narrative of scientific inquiry, technological advancement, and paradigm shifts in our comprehension of cellular communication. This technical guide delves into the core discoveries and the history of inositol phosphate research, providing a detailed account for researchers, scientists, and drug development professionals. From the initial observations of the "phosphoinositide effect" to the elucidation of a complex network of inositol-derived second messengers, this document traces the pivotal experiments and methodologies that have shaped this critical field of cell biology.

Early Discoveries: The Phosphoinositide Effect

The story of inositol phosphates begins long before their roles as signaling molecules were appreciated. myo-Inositol, a six-carbon cyclitol, was first isolated from muscle extracts in the mid-19th century. However, its metabolic significance remained obscure for nearly a century.

The first major breakthrough came in the 1950s through the pioneering work of Mabel and Lowell Hokin. They observed that stimulation of pancreatic tissue with the secretagogue acetylcholine (B1216132) led to a rapid increase in the incorporation of radioactive phosphate (³²P) into a minor class of membrane phospholipids, which they identified as phosphoinositides.[1][2][3] This phenomenon, which they termed the "phosphoinositide effect," was one of the first indications that these lipids were not merely structural components of the cell membrane but were actively involved in cellular responses to external stimuli.[4]

The Link to Calcium and the Rise of a Second Messenger Hypothesis

For several decades following the Hokins' discovery, the functional significance of the phosphoinositide effect remained a puzzle. A crucial connection was made in the 1970s by Robert Michell, who proposed that phosphoinositide turnover was a key event in the mechanism of action of hormones and neurotransmitters that mobilize intracellular calcium.[5] This hypothesis set the stage for the search for a soluble second messenger that could link the events at the plasma membrane to the release of calcium from intracellular stores.

The Eureka Moment: Inositol 1,4,5-Trisphosphate (IP₃) as the Calcium-Mobilizing Messenger

The definitive identification of the long-sought-after second messenger came in the early 1980s from the laboratory of Michael Berridge. In a series of elegant experiments using blowfly salivary glands, Berridge and his colleagues demonstrated that stimulation with 5-hydroxytryptamine (serotonin) led to the rapid hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a polyphosphoinositide, rather than phosphatidylinositol (PI) itself.[6][7][8]

Crucially, they found that this hydrolysis was accompanied by a rapid and transient increase in the intracellular concentration of inositol 1,4,5-trisphosphate (IP₃).[6][7] In a landmark 1984 paper with Robin Irvine, they proposed that IP₃ was the soluble second messenger that diffuses from the plasma membrane to the endoplasmic reticulum to trigger the release of stored calcium.[9][10][11] This hypothesis was swiftly confirmed by experiments showing that direct microinjection of IP₃ into cells mimicked the effect of hormonal stimulation on calcium release.

Unraveling Complexity: The Inositol Phosphate Metabolic Web

The discovery of IP₃ as a second messenger opened the floodgates to a new era of research. It soon became apparent that the inositol phosphate world was far more complex than initially imagined. Further work by Irvine and others revealed the existence of a plethora of other inositol phosphate isomers, including inositol 1,3,4,5-tetrakisphosphate (IP₄), which is formed by the phosphorylation of IP₃.[12][13] This led to the understanding that IP₃ is just one component of a complex metabolic web of inositol phosphates, each with potential signaling roles.

Quantitative Insights into Inositol Phosphate Signaling

The development of more sophisticated analytical techniques allowed for the precise quantification of inositol phosphate levels in response to various stimuli. These studies provided critical data on the dynamics of second messenger generation and metabolism, further solidifying the role of inositol phosphates in cellular signaling.

Table 1: Agonist-Stimulated Inositol Phosphate Production in Various Cell Types

| Cell Type/Tissue | Agonist (Concentration) | Inositol Phosphate | Fold Increase (Stimulated/Basal) | Time Point | Reference |

| Blowfly Salivary Glands | 5-Hydroxytryptamine | Inositol 1,4,5-Trisphosphate (IP₃) | ~5.5 | 5 seconds | [6][7] |

| Rat Pancreatic Acinar Cells | Carbachol (B1668302) (1 mM) | Phosphoinositide Hydrolysis | 8.72 | - | [14] |

| Rat Parotid Acinar Cells | Carbachol | Inositol Trisphosphate (IP₃) | - | - | [15] |

| Rat Pancreatic Acini | Carbachol (1 µM) | Amylase Secretion | ~5.7 (vs. basal) | - | [16] |

| Rat Pancreatic Acini | Carbachol (1 mM) | Amylase Secretion | 4 (vs. basal) | - | [16] |

Experimental Protocols: The Methodological Cornerstone of Discovery

The advancements in our understanding of inositol phosphate signaling have been intrinsically linked to the development of innovative experimental techniques. Below are detailed methodologies for some of the key experiments that were instrumental in the field.

Radiolabeling of Cellular Phosphoinositides with [³H]myo-inositol

This technique was fundamental for tracing the turnover of phosphoinositides and the generation of inositol phosphates in response to agonist stimulation.

Protocol:

-

Cell Culture: Plate cells in appropriate culture dishes and grow to near confluence.

-

Labeling Medium: Prepare a labeling medium consisting of inositol-free culture medium supplemented with fetal bovine serum and [³H]myo-inositol (typically 1-10 µCi/mL).

-

Incubation: Replace the growth medium with the labeling medium and incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.

-

Washing: After the labeling period, wash the cells several times with a buffered saline solution to remove unincorporated [³H]myo-inositol.

-

Stimulation: Incubate the labeled cells with the desired agonist for the specified time course. The stimulation is typically terminated by the addition of an acidic solution to quench the reaction and extract the inositol phosphates.

Separation of Inositol Phosphates by Dowex-1 Formate (B1220265) Anion-Exchange Chromatography

This classic method, extensively used in the Berridge laboratory, allowed for the separation of different inositol phosphate species based on their net negative charge.

Protocol:

-

Column Preparation: Prepare a column with Dowex-1 formate resin (e.g., AG 1-X8, formate form).

-

Sample Loading: Neutralize the acidic cell extract containing the radiolabeled inositol phosphates and load it onto the column.

-

Elution: Elute the different inositol phosphate species by applying a stepwise gradient of increasing concentrations of ammonium (B1175870) formate/formic acid.

-

Glycerophosphoinositol: Elute with water.

-

Inositol Monophosphates (IP₁): Elute with a low concentration of ammonium formate (e.g., 0.2 M).

-

Inositol Bisphosphates (IP₂): Elute with a higher concentration of ammonium formate (e.g., 0.4 M).

-

Inositol Trisphosphates (IP₃): Elute with an even higher concentration of ammonium formate (e.g., 0.8 M).

-

Inositol Tetrakisphosphates (IP₄): Elute with the highest concentration of ammonium formate (e.g., 1.2 M).

-

-

Quantification: Collect the fractions and determine the radioactivity in each fraction using liquid scintillation counting.

High-Performance Liquid Chromatography (HPLC) for Inositol Phosphate Isomer Separation

The discovery of multiple isomers of inositol phosphates necessitated the development of higher-resolution separation techniques. HPLC proved to be a powerful tool for this purpose.

Protocol:

-

HPLC System: Utilize an HPLC system equipped with a strong anion-exchange (SAX) column (e.g., Partisil 10 SAX).

-

Mobile Phases:

-

Mobile Phase A: Water

-

Mobile Phase B: High concentration of ammonium formate or phosphate buffer, pH adjusted.

-

-

Gradient Elution: Apply a gradient of increasing concentration of Mobile Phase B to elute the inositol phosphate isomers. The specific gradient profile will depend on the column and the specific isomers to be separated.

-

Detection:

-

Radiolabeled Samples: Use an in-line radioactivity detector or collect fractions for scintillation counting.

-

Non-radiolabeled Samples: Employ post-column derivatization with a reagent that reacts with the phosphate groups to produce a detectable signal (e.g., iron-dye complex detected by UV-Vis spectrophotometry).

-

-

Data Analysis: Identify and quantify the different inositol phosphate isomers based on their retention times and peak areas compared to known standards.

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the key concepts, the following diagrams illustrate the core signaling pathways and the logical flow of a pivotal experiment in the history of inositol phosphate research.

Caption: The core inositol phosphate signaling pathway.

Caption: Logical workflow of the key experiments identifying IP₃ as a second messenger.

Conclusion: A Continuing Saga of Discovery

The discovery and history of inositol phosphate research is a testament to the power of curiosity-driven science and the iterative process of hypothesis, experimentation, and technological innovation. What began as an enigmatic "phosphoinositide effect" has blossomed into a field that has fundamentally changed our understanding of how cells perceive and respond to their environment. The principles of inositol phosphate signaling are now integral to textbooks of cell biology and are of profound importance to drug development, with numerous diseases linked to dysregulation of this pathway. The ongoing exploration of the intricate network of inositol phosphates and their diverse cellular functions ensures that this field will remain a vibrant and exciting area of research for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The formation of inositol 1,2-cyclic phosphate on agonist stimulation of phosphoinositide breakdown in mouse pancreatic minilobules. Evidence for direct phosphodiesteratic cleavage of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inositol phosphates in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic analysis of radiolabeled inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol trisphosphate and diacylglycerol as second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inositol trisphosphate, a novel second messenger in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) Inositol Trisphosphate and Diacylglycerol as Second [research.amanote.com]

- 13. researchgate.net [researchgate.net]

- 14. Pilocarpine and carbachol exhibit markedly different patterns of Ca2+ signaling in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relationship between muscarinic receptor occupancy and response in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the D-myo-Inositol 4-monophosphate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key metabolite in the complex web of inositol (B14025) phosphate (B84403) signaling. Unlike the de novo synthesis of myo-inositol which proceeds via D-myo-inositol 3-monophosphate (Ins(3)P1), the biosynthesis of Ins(4)P1 is primarily achieved through the degradation of higher phosphorylated inositol species. This guide provides a comprehensive overview of the core biosynthetic pathway for Ins(4)P1, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to its study. The central enzyme in this pathway is Inositol Polyphosphate 1-Phosphatase, which catalyzes the dephosphorylation of D-myo-inositol 1,4-bisphosphate to yield Ins(4)P1. Understanding this pathway is crucial for researchers investigating the intricate roles of inositol phosphates in cellular signaling and for professionals in drug development targeting enzymes within this metabolic network.

The Core Biosynthetic Pathway of this compound

The generation of this compound is not a primary biosynthetic event but rather a key step in the catabolism of the phosphatidylinositol signaling pathway. The immediate precursor for Ins(4)P1 is D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2). The hydrolysis of the phosphate group at the 1-position of Ins(1,4)P2 is catalyzed by the enzyme Inositol polyphosphate 1-phosphatase (EC 3.1.3.57).[1][2][3]

This enzyme is a key player in the termination of signals initiated by inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[1] The pathway can be visualized as a part of a larger signaling cascade.

Figure 1: Core biosynthesis of this compound.

Quantitative Data

The enzymatic conversion of Ins(1,4)P2 to Ins(4)P1 is characterized by specific kinetic parameters. While comprehensive data for all relevant enzymes are dispersed across various studies and model systems, key quantitative information for the central enzymes is summarized below.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |

| Inositol polyphosphate 1-phosphatase | D-myo-inositol 1,4-bisphosphate | 4-5 | 50.3 | N/A | Calf brain | [4][5] |

| Inositol polyphosphate 1-phosphatase | D-myo-inositol 1,3,4-trisphosphate | 20 | ~50 | N/A | Calf brain | [5] |

| Multiple Inositol Polyphosphate Phosphatase (MINPP1) | Inositol hexakisphosphate (InsP6) | N/A | 0.0062 | N/A | Human (recombinant) | [6] |

| Multiple Inositol Polyphosphate Phosphatase (MINPP1) | D-myo-inositol 1,3,4,5,6-pentakisphosphate (InsP5) | N/A | 0.211 | N/A | Human (recombinant) | [6] |

N/A: Data not available in the searched sources.

Cellular concentrations of inositol phosphates can vary significantly depending on the cell type and stimulation conditions.

| Metabolite | Cellular Concentration | Cell Type/Condition | Reference |

| D-myo-inositol 1,4-bisphosphate | Basal levels often low, increases upon stimulation | Platelets, various cell lines | [7] |

| Inositol phosphates (total) | 10-30 µM | Myocardium | [8] |

| Inositol tetrakisphosphates (total) | 3-4 µM (steady state) | "Typical" mammalian cells | [9] |

Experimental Protocols

Enzyme Activity Assay for Inositol Polyphosphate 1-Phosphatase (Malachite Green Assay)

This colorimetric assay measures the release of inorganic phosphate from the substrate.[9][10][11][12][13]

Workflow:

Figure 2: Workflow for the Malachite Green-based phosphatase assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Substrate: Prepare a stock solution of D-myo-inositol 1,4-bisphosphate in deionized water.

-

Enzyme: Dilute purified inositol polyphosphate 1-phosphatase in assay buffer to the desired concentration.

-

Phosphate Standard: Prepare a series of known concentrations of KH₂PO₄ in deionized water (e.g., 0 to 50 µM).

-

Malachite Green Reagent: A commercially available or freshly prepared solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.[10][13]

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer (for blank), phosphate standards, or enzyme solution to appropriate wells.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding a stop solution if required by the specific kit.

-

Add 100-150 µL of Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.[9][13]

-

Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[9][10]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot a standard curve of absorbance versus phosphate concentration.

-

Determine the concentration of phosphate released in the enzyme reactions from the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of enzyme).

-

Quantification of this compound by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of inositol phosphate isomers from complex biological samples.[12][14][15][16]

Workflow:

Figure 3: Workflow for HPLC-MS/MS analysis of inositol phosphates.

Detailed Methodology:

-

Sample Preparation:

-

Extraction: Harvest cells and lyse them in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract soluble inositol phosphates.

-

Purification: The acidic extract can be purified and concentrated using methods such as solid-phase extraction with titanium dioxide (TiO₂) beads, which have a high affinity for phosphate groups, or anion exchange chromatography.[17]

-

Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-myo-inositol 4-monophosphate) for accurate quantification.

-

-

HPLC Separation:

-

Column: A strong anion exchange (SAX) column is typically used for the separation of inositol phosphate isomers.

-

Mobile Phase: A gradient of an aqueous salt solution (e.g., ammonium phosphate or ammonium formate) at a controlled pH is used to elute the inositol phosphates.

-

Detection: The eluate from the HPLC is directly introduced into the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its labeled internal standard are monitored for high selectivity and sensitivity.[12][14]

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of this compound with the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the biological samples.

-

Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

-

Concluding Remarks

The biosynthesis of this compound is intricately linked to the broader inositol phosphate signaling network. As a product of the degradation of higher inositol polyphosphates, its cellular levels are dynamically regulated by the activity of various phosphatases. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is paramount for researchers in cell signaling and for those seeking to develop therapeutic interventions targeting this pathway. The methodologies and data presented in this guide provide a solid foundation for such endeavors. Further research is warranted to fully elucidate the complete kinetic profiles of all contributing enzymes and to establish a more comprehensive understanding of the cellular concentrations of Ins(4)P1 across different physiological and pathological states.

References

- 1. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathway for inositol 1,3,4-trisphosphate and 1,4-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Multiple inositol polyphosphate phosphatase: a hidden phytate digester with bioactive function potential in animal husbandry: review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. eubopen.org [eubopen.org]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

Enzymatic Synthesis of D-myo-Inositol 4-monophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (Ins(4)P1) is a crucial intermediate in the complex web of inositol (B14025) phosphate (B84403) signaling pathways, playing a role in cellular communication and regulation. Its precise synthesis is paramount for in-depth studies of these pathways and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on a robust and reproducible chemoenzymatic approach. Detailed experimental protocols for the expression and purification of recombinant human inositol polyphosphate 1-phosphatase, the enzymatic reaction for the synthesis of Ins(4)P1, and its subsequent purification are presented. Furthermore, this guide includes a compilation of relevant quantitative data and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the biochemical landscape.

Introduction

Inositol phosphates are a diverse class of signaling molecules that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. This compound is a key metabolite in the phosphatidylinositol signaling cascade. It is primarily generated through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by the enzyme inositol polyphosphate 1-phosphatase (INPP1)[1]. The specific and controlled synthesis of Ins(4)P1 is essential for its use as a standard in analytical studies, for investigating its downstream signaling effects, and for screening potential inhibitors of inositol phosphate metabolism, which are of interest in various disease contexts.

This guide outlines a reliable method for the enzymatic synthesis of this compound, offering a significant advantage over complex chemical syntheses by providing high stereospecificity and milder reaction conditions.

The Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound is achieved through the specific dephosphorylation of D-myo-Inositol 1,4-bisphosphate at the 1-position. This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (EC 3.1.3.57), a key enzyme in inositol phosphate metabolism[2].

Reaction:

D-myo-Inositol 1,4-bisphosphate + H₂O ---(Inositol polyphosphate 1-phosphatase)---> this compound + Phosphate

Detailed Experimental Protocols

Expression and Purification of Recombinant Human Inositol Polyphosphate 1-Phosphatase (INPP1)

A reproducible and scalable source of the enzyme is critical for consistent synthesis. The following protocol describes the expression of His-tagged human INPP1 in Escherichia coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the human INPP1 gene with an N-terminal His6-tag

-

Luria-Bertani (LB) broth and agar (B569324)

-

Ampicillin (B1664943) (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT

-

Ni-NTA Agarose (B213101) resin

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

Protocol:

-

Transformation: Transform the pET-INPP1 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.

-

Expression:

-

Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 16-18 hours with shaking.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the clarified lysate onto the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation.

-

Wash the resin with 10 column volumes of Wash Buffer.

-

Elute the His-tagged INPP1 with 5 column volumes of Elution Buffer.

-

Collect the eluate and dialyze against Dialysis Buffer overnight at 4°C.

-

Concentrate the purified protein using a suitable centrifugal filter device.

-

Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

-

Enzymatic Synthesis of this compound

Materials:

-

Purified recombinant human inositol polyphosphate 1-phosphatase (INPP1)

-

D-myo-Inositol 1,4-bisphosphate (substrate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Quenching Solution: 1 M HCl

Protocol:

-

Set up the reaction mixture in a microcentrifuge tube as follows:

-

Reaction Buffer: 80 µL

-

D-myo-Inositol 1,4-bisphosphate (10 mM stock): 10 µL (final concentration 1 mM)

-

Purified INPP1 (1 mg/mL stock): 10 µL (final concentration 0.1 mg/mL)

-

-

Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

Collect the supernatant containing the product, this compound.

Purification of this compound

The product can be purified from the reaction mixture using anion-exchange chromatography.

Materials:

-

Anion-exchange column (e.g., Dowex AG1-X8, formate (B1220265) form)

-

Elution Buffers:

-

Buffer A: Deionized water

-

Buffer B: 1 M Ammonium (B1175870) formate, pH 3.5

-

-

Lyophilizer

Protocol:

-

Equilibrate the anion-exchange column with deionized water.

-

Load the supernatant from the enzymatic reaction onto the column.

-

Wash the column with 5 column volumes of deionized water to remove any unbound material.

-

Elute the inositol phosphates using a stepwise or linear gradient of ammonium formate. This compound will elute at a lower salt concentration than the unreacted D-myo-Inositol 1,4-bisphosphate.

-

Collect the fractions and analyze them by a suitable method, such as HPLC or a phosphate assay, to identify the fractions containing this compound.

-

Pool the pure fractions and remove the ammonium formate by repeated lyophilization.

-

The final product can be stored as a lyophilized powder at -20°C.

Data Presentation

The following tables summarize key quantitative data for inositol polyphosphate 1-phosphatase.

Table 1: Kinetic Parameters of Inositol Polyphosphate 1-Phosphatase

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| D-myo-Inositol 1,4-bisphosphate | Purified from calf brain | 40 | 50.3 | [3][4] |

| D-myo-Inositol 1,3,4-trisphosphate | Purified from calf brain | 500 | - | [4] |

Table 2: Properties of Purified Inositol Polyphosphate 1-Phosphatase from Calf Brain

| Property | Value | Reference |

| Molecular Weight (SDS-PAGE) | 44 kDa | [3][4] |

| Molecular Weight (Gel Filtration) | 44 kDa | [3][4] |

| Optimal pH | ~7.8 | [4] |

| Cation Requirement | Mg²⁺ | [4] |

Visualization of Signaling Pathways and Workflows

Phosphatidylinositol Signaling Pathway

The following diagram illustrates the central role of this compound in the phosphatidylinositol signaling cascade.

References

- 1. Recombinant Human Inositol Polyphosphate 1-Phosphatase/INPP1 Protein(C-6His) - diagbio | 戴格生物 - 抗体 蛋白 试剂盒 [diagbio.com]

- 2. Recombinant Human Inositol Polyphosphate 1-Phosphatase , C-6His, Human cells-µ°°×Ïà¹Ø-ÖØ×éµ°°×£»-±±¾©ÅµèóÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [novinbio.com]

- 3. Multiple inositol polyphosphate phosphatase: a hidden phytate digester with bioactive function potential in animal husbandry: review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

D-myo-Inositol 4-monophosphate: A Core Component in Phospholipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-Inositol 4-monophosphate, also referred to as Ins(4)P or IP1, is a key intermediate in the intricate network of phospholipid metabolism.[1][2][3] As a member of the inositol (B14025) phosphate (B84403) (InsP) family, it plays a critical role in the phosphatidylinositol (PI) signaling pathway, a fundamental mechanism for cellular signal transduction in response to a vast array of extracellular stimuli.[4][5] This pathway governs numerous cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[4][6] this compound is primarily generated through the sequential dephosphorylation of higher inositol polyphosphates, which originate from the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Its metabolism is tightly regulated by a series of phosphatases, culminating in the regeneration of myo-inositol, which is essential for resynthesizing phosphatidylinositols and sustaining the signaling cascade.[7][8] Understanding the dynamics of Ins(4)P is crucial for researchers in cell biology and professionals in drug development, as its metabolic pathway is a validated target for therapeutic intervention in various diseases.

The Phosphatidylinositol (PI) Signaling Pathway

The PI signaling pathway is a central communication system within eukaryotic cells. The cascade begins when extracellular signals, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[4][9] This activation stimulates the enzyme Phospholipase C (PLC), which then cleaves PIP2, a minor phospholipid component of the plasma membrane, into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[5][9][10]

DAG remains in the plasma membrane to activate Protein Kinase C (PKC), while the water-soluble Ins(1,4,5)P3 diffuses into the cytosol.[9][10] There, it binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4][10] This surge in intracellular Ca2+ initiates a wide range of cellular responses.

The signaling is terminated and the components are recycled through a series of dephosphorylation steps. Ins(1,4,5)P3 is metabolized by inositol polyphosphate phosphatases. The pathway leading to the formation of this compound involves the sequential removal of phosphate groups from Ins(1,4,5)P3. Specifically, Ins(1,4,5)P3 is dephosphorylated to inositol 1,4-bisphosphate (Ins(1,4)P2), which is then acted upon by inositol polyphosphate 1-phosphatase to yield this compound (Ins(4)P).[7] Finally, Ins(4)P is hydrolyzed by inositol monophosphatase (IMPase) to produce free myo-inositol, which can be reused for the synthesis of phosphatidylinositol (PI), thus completing the cycle.[7]

Key Enzymes and Quantitative Data

The precise regulation of the PI cycle is managed by a family of specific kinases and phosphatases. The activities of these enzymes determine the concentration and turnover of inositol phosphates, including this compound.

-

Phospholipase C (PLC): This enzyme family initiates the cascade by hydrolyzing PIP2. Different isoforms are activated by distinct upstream signals.[4][10]

-

Inositol Polyphosphate 5-Phosphatase: This group of enzymes, including several isoforms, removes the phosphate from the 5-position of the inositol ring.[11][12] They are responsible for converting Ins(1,4,5)P3 to Ins(1,4)P2.[12] Some isoforms have a high affinity for their substrates; for example, 5-phosphatase IV has a Km of 0.65 µM for PI(3,4,5)P3, a related phosphoinositide.[13]

-

Inositol Polyphosphate 1-Phosphatase: This enzyme dephosphorylates Ins(1,4)P2 to produce Ins(4)P.[7]

-

Inositol Monophosphatase (IMPase): IMPase catalyzes the final step in the recycling pathway, hydrolyzing various inositol monophosphates, including this compound, to generate free myo-inositol.[14] This enzyme is a key therapeutic target. It is notably inhibited by lithium in an uncompetitive manner, a mechanism central to the 'inositol depletion' hypothesis for the treatment of bipolar disorder.[15][16][17] Beryllium has been identified as a potent competitive inhibitor of IMPase.[15]

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Inhibitors | Source Organism | Reference(s) |

| Inositol Polyphosphatase IV | PI(3,4,5)P3 | PI(3,4)P2 | 0.65 | - | Human | [13] |

| myo-Inositol Monophosphatase | DL-Inositol 1-phosphate | myo-Inositol | ~50 | Fluoride (noncompetitive, Ki ≈ 45 µM) | Bovine Brain | [18] |

| myo-Inositol Monophosphatase | Inositol 1-phosphate | myo-Inositol | - | Ca²⁺ (competitive), Li⁺ (noncompetitive) | Bovine | [19] |

| myo-Inositol Monophosphatase | Inositol-1-phosphate | myo-Inositol | - | Beryllium (competitive, Ki = 35-150 nM) | Bovine, Rat | [15] |

| myo-Inositol Monophosphatase | Inositol-1-phosphate | myo-Inositol | - | Lithium (uncompetitive, Ki = 0.5-1.2 mM) | Rat, Bovine | [15] |

Experimental Protocols

Measurement of Phospholipase C (PLC) Activity

PLC activity is commonly measured by quantifying the products of PIP2 hydrolysis. Colorimetric and radioactive assays are standard methods.

a) Colorimetric Assay Protocol (General)

This protocol is based on commercially available kits that use a chromogenic substrate.[20]

-

Sample Preparation: Homogenize tissue samples (~100 mg) or lyse cultured cells in 200 µL of cold PLC Assay Buffer on ice. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. The resulting supernatant is the lysate.[20]

-

Standard Curve: Prepare a standard curve using the provided standard (e.g., p-nitrophenol) according to the kit manufacturer's instructions.

-

Reaction Setup: Add 2-50 µL of sample lysate to wells of a 96-well plate. Adjust the final volume to 50 µL with PLC Assay Buffer. Include a sample blank (buffer only) and a positive control.

-

Reaction Initiation: Prepare a Reaction Mix containing PLC Assay Buffer and a chromogenic PLC substrate (e.g., p-Nitrophenylphosphorylcholine, NPPC). Add 50 µL of the Reaction Mix to each sample and control well.

-

Measurement: Immediately measure the absorbance at 405 nm (OD 405) in kinetic mode at 37°C for up to 60 minutes.

-

Calculation: Determine the change in absorbance over time (ΔOD/Δt). Calculate PLC activity using the standard curve and the formula provided by the manufacturer. One unit of PLC is often defined as the amount of enzyme that generates 1.0 µmol of product per minute at 37°C.

b) Radioactive Assay using [³H]inositol Labeling

This classic method measures the accumulation of radiolabeled inositol phosphates.[21][22][23]

-

Cell Labeling: Culture cells in inositol-free medium for at least 24 hours. Then, supplement the medium with myo-[³H]-inositol (e.g., 0.75 µCi/mL) and allow cells to grow for 2-4 doublings (typically 2-3 days) to ensure incorporation into the phosphoinositide pool.[22]

-

Stimulation: Wash cells with a suitable buffer and stimulate with the agonist of interest for a defined period.

-

Reaction Termination & Extraction: Stop the reaction by adding an ice-cold solution, such as 0.5 M HCl or a methanol (B129727)/HCl mixture.[22] Scrape the cells and collect the extract.

-

Phase Separation: Add chloroform (B151607) and methanol to the extract to separate the aqueous (containing inositol phosphates) and organic (containing lipids) phases.

-

Separation of Inositol Phosphates: Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Elute the different inositol phosphates (IP1, IP2, IP3, etc.) with a stepwise gradient of increasing ammonium (B1175870) formate/formic acid concentration.

-

Quantification: Collect fractions and measure the radioactivity in each fraction using liquid scintillation counting. The amount of radioactivity in the fractions corresponding to the eluted inositol phosphates reflects the activity of the PI pathway.

Quantification of Inositol Phosphates by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-ESI-MS) or post-column detection provides high-resolution separation and sensitive quantification of inositol phosphate isomers.[24][25][26]

-

Sample Extraction: Extract inositol phosphates from cells or tissues using an acid like perchloric acid or trichloroacetic acid.

-

Cleanup (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

-

HPLC Separation: Inject the prepared sample onto a strong anion-exchange (SAX) HPLC column.

-

Elution: Use a gradient elution, typically with an increasing concentration of a high-salt buffer (e.g., ammonium phosphate or dihexylammonium acetate), to separate the different inositol phosphate isomers based on their charge.[27]

-

Detection and Quantification:

-

Mass Spectrometry (MS): The eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer. Analytes are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns using methods like multiple reaction monitoring (MRM).[27] This method is highly specific and can achieve detection limits in the low picomole range.[24][25]

-

Post-column Derivatization: Alternatively, the column effluent can be mixed with a reagent that forms a complex with phosphates, allowing for colorimetric or fluorescent detection.[26]

-

-

Data Analysis: Quantify the concentration of each inositol phosphate by comparing its peak area to that of known standards.

Conclusion and Therapeutic Relevance

This compound is a pivotal metabolite situated at the crossroads of the PI signaling pathway and the inositol recycling loop. Its concentration and flux are direct readouts of upstream signaling activity initiated by PLC and the efficiency of the subsequent phosphatase cascade. The enzymes responsible for its synthesis and degradation, particularly inositol monophosphatase, are of significant interest to drug development professionals.

The most prominent example is the inhibition of IMPase by lithium, which forms the basis of the "inositol depletion hypothesis" for its therapeutic effect in bipolar disorder.[17][28] By inhibiting IMPase, lithium is thought to reduce the pool of recyclable myo-inositol, thereby dampening the hyperactive PI signaling observed in the condition.[17][29] This mechanism highlights the potential for developing more specific IMPase inhibitors for neuropsychiatric and other disorders where PI signaling is dysregulated. Therefore, a thorough understanding of the metabolism of this compound and the development of robust methods for its quantification are essential for advancing research in cellular signaling and discovering novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1D-myo-inositol 4-phosphate | C6H13O9P | CID 440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cusabio.com [cusabio.com]

- 5. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 6. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 7. caymanchem.com [caymanchem.com]

- 8. portlandpress.com [portlandpress.com]

- 9. aklectures.com [aklectures.com]

- 10. longdom.org [longdom.org]

- 11. Phosphatidylinositol signalling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inositol-polyphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]

- 13. Phosphoinositide-specific inositol polyphosphate 5-phosphatase IV inhibits Akt/protein kinase B phosphorylation and leads to apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Beryllium competitively inhibits brain myo-inositol monophosphatase, but unlike lithium does not enhance agonist-induced inositol phosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Kinetic characterization of enzyme forms involved in metal ion activation and inhibition of myo-inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.com [abcam.com]

- 21. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 26. The quantitative spectrum of inositol phosphate metabolites in avian erythrocytes, analysed by proton n.m.r. and h.p.l.c. with direct isomer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

D-myo-Inositol 4-monophosphate: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-myo-Inositol 4-monophosphate (Ins(4)P1) is a pivotal metabolite within the intricate web of inositol (B14025) phosphate (B84403) signaling. While not traditionally defined as a primary second messenger, its strategic position in the phosphatidylinositol signaling cascade renders it a molecule of significant interest for understanding cellular responses to a multitude of external stimuli. This technical guide offers an in-depth examination of the synthesis, degradation, and established functions of Ins(4)P1. It details its importance as an analyte in high-throughput screening for Gq-coupled G-protein coupled receptors (GPCRs) and its relevance to the mechanism of action of therapeutics like lithium. This document also outlines experimental protocols for the detection and quantification of inositol phosphates and provides visualizations of the core signaling pathways.

Introduction: The Inositol Phosphate Signaling Universe

The phosphatidylinositol signaling pathway is a fundamental mechanism by which cells translate extracellular signals into intracellular actions. This pathway regulates a vast array of cellular functions, including proliferation, differentiation, apoptosis, and metabolism. The cornerstone of this pathway is the agonist-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid resident in the plasma membrane, by the enzyme phospholipase C (PLC). This enzymatic cleavage yields two canonical second messengers: diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).

Ins(1,4,5)P3, being water-soluble, diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, which in turn triggers the release of stored intracellular calcium. This transient increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a wide range of downstream cellular processes. The signaling cascade of inositol phosphates extends beyond Ins(1,4,5)P3, involving a complex network of kinases and phosphatases that interconvert various inositol polyphosphates, many of which possess their own signaling capabilities.

This compound within the Inositol Phosphate Network

This compound is a product of the sequential dephosphorylation of more highly phosphorylated inositol species. For example, it can be formed from D-myo-inositol 1,4-bisphosphate through the action of inositol polyphosphate 1-phosphatase. The primary metabolic fate of Ins(4)P1 is its dephosphorylation to myo-inositol, a reaction catalyzed by the enzyme inositol monophosphatase (IMPase). The regeneration of myo-inositol is crucial for the resynthesis of phosphatidylinositols at the plasma membrane, thereby ensuring the sustained fidelity of the signaling pathway.

While direct evidence for a second messenger role for Ins(4)P1 is limited, its cellular concentration is dynamically regulated and it represents a critical juncture for maintaining inositol homeostasis. Some inositol polyphosphates, such as D-myo-inositol 3,4,5,6-tetrakisphosphate, have been identified as "orphan" messengers with direct effects on cellular components like ion channels[1].

Signaling Pathways and Experimental Workflows

The Phosphatidylinositol Signaling Pathway

The diagram below outlines the central phosphatidylinositol signaling cascade, emphasizing the generation of key second messengers and the metabolic position of this compound.

Caption: The Phosphatidylinositol Signaling Pathway.

Workflow for Measuring Inositol Monophosphate Accumulation

The quantification of inositol monophosphate accumulation serves as a robust proxy for the activity of Gq-coupled GPCRs. This is typically accomplished by stimulating cells in the presence of lithium chloride (LiCl), which by inhibiting IMPase, leads to an accumulation of inositol monophosphates.

Caption: Workflow for Inositol Monophosphate Accumulation Assay.

Quantitative Data

Cellular concentrations of inositol phosphates are dynamic and vary based on cell type and stimulation state. The following table provides representative concentration ranges found in the literature. These values should be considered as approximations, as they are subject to variation based on experimental conditions.

| Inositol Phosphate | Basal Concentration (µM) | Stimulated Concentration (µM) | Cell Type Example |

| D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | ~0.1 | >1 | Various |

| This compound (Ins(4)P1) | Variable | Accumulates with LiCl | Various |

| myo-Inositol | 10 - 50 | - | Various |

| Inositol Hexakisphosphate (InsP6) | 10 - 100 | - | Human Cells[2] |

Experimental Protocols

Inositol Monophosphate (IP-One) HTRF Assay

This protocol details a widely used method for the quantification of inositol monophosphate accumulation as an indicator of Gq-coupled GPCR activation[3][4][5][6][7][8].

Objective: To measure the accumulation of inositol monophosphate (IP1) following agonist stimulation of a Gq-coupled GPCR.

Materials:

-

Cells expressing the target GPCR

-

Standard cell culture medium

-

Agonist of interest

-

IP-One HTRF assay kit (comprising IP1-d2 conjugate, anti-IP1 cryptate, lysis buffer, and stimulation buffer containing LiCl)

-

White, low-volume 384-well microplates

-

HTRF-compatible microplate reader

Methodology:

-

Cell Seeding: Dispense cells into a 384-well plate at a pre-optimized density for the cell line and allow for overnight adherence.

-

Agonist Preparation: Create a serial dilution of the agonist in the stimulation buffer provided with the kit.

-

Stimulation: Aspirate the culture medium from the cell plate and add the prepared agonist dilutions. Incubate for a specified duration (typically 30-60 minutes) at 37°C.

-

Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate, both diluted in the provided lysis buffer, to each well.

-

Incubation: Allow the plate to incubate at room temperature for 1 hour to facilitate cell lysis and the subsequent competitive binding of the assay reagents.

-

Measurement: Read the plate using an HTRF-compatible reader, acquiring signals at 665 nm and 620 nm.

-

Data Analysis: Compute the HTRF ratio (665 nm / 620 nm) and plot these values against the corresponding agonist concentrations to derive a dose-response curve.

HPLC-based Separation and Quantification of Inositol Phosphates

This protocol offers a general methodology for the separation and quantification of various inositol phosphate isomers from cellular extracts using High-Performance Liquid Chromatography (HPLC)[9][10][11][12][13].

Objective: To resolve and quantify different inositol phosphate isomers present in cell extracts.

Materials:

-

Cultured cells

-

Perchloric acid or trichloroacetic acid for extraction

-

Strong anion exchange (SAX) HPLC column

-

HPLC system equipped with a gradient pump and a suitable detector (e.g., UV-Vis with post-column derivatization or a radioactivity detector for radiolabeled samples)

-

Mobile phase buffers, typically containing a salt gradient (e.g., ammonium (B1175870) phosphate)

-

Authentic inositol phosphate standards

Methodology:

-

Cell Labeling (Optional): For radioactive detection, incubate cells with [³H]-myo-inositol for 24-48 hours to reach isotopic equilibrium.

-

Cell Stimulation and Extraction: Treat the cells with the desired agonist. Terminate the stimulation by adding ice-cold acid (e.g., 0.5 M perchloric acid) to the cells.

-

Neutralization and Sample Preparation: Neutralize the acidic extract with a suitable base (e.g., KOH). Centrifuge the sample to pellet the precipitate and collect the supernatant, which contains the soluble inositol phosphates.

-

HPLC Separation: Inject the prepared supernatant onto a pre-equilibrated SAX-HPLC column. Elute the bound inositol phosphates using an increasing salt gradient.

-

Detection: Monitor the column eluate for inositol phosphates. For radiolabeled samples, an in-line radioactivity detector is used. For non-labeled samples, a post-column derivatization reaction (e.g., with an iron-dye complex) followed by UV-Vis detection can be employed.

-

Quantification: Identify and quantify the different inositol phosphate isomers by comparing their retention times and peak areas with those of the injected standards.

Role in Drug Development

The investigation of this compound and the associated inositol phosphate pathway holds significant relevance for the field of drug development:

-

Therapeutic Target for Bipolar Disorder: The "inositol depletion hypothesis" suggests that the therapeutic efficacy of lithium in treating bipolar disorder stems from its non-competitive inhibition of IMPase. This inhibition reduces the recycling of myo-inositol, which in turn is thought to dampen overactive phosphatidylinositol signaling in the brain[14][15][16][17].

-

High-Throughput Screening for GPCRs: The accumulation of inositol monophosphates, being a stable downstream product of the transient Ins(1,4,5)P3 signal, provides a robust and scalable assay for high-throughput screening of chemical libraries to identify modulators of Gq-coupled GPCRs[3][4][5][6][7][8]. This is a cornerstone of modern drug discovery for a wide array of diseases.

-

Discovery of Novel Therapeutics: A more profound understanding of the distinct roles of various inositol phosphate isomers and their metabolizing enzymes has the potential to uncover novel therapeutic targets for conditions ranging from cancer and metabolic diseases to neurological disorders[18].

Conclusion